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molecular formula C13H9NO2 B105365 Dibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 3158-85-8

Dibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No. B105365
M. Wt: 211.22 g/mol
InChI Key: OXMPDOZBQGHTGH-UHFFFAOYSA-N
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Patent
US04888335

Procedure details

In a one liter three neck flask (argon atmosphere) was placed 50 ml of dry THF and 7.97 g (0.21 mole) of LAH. The suspension was stirred and a warm suspension of 29.57 g (0.14 mole) of 10,11-dihydro dibenz[b,f][1,4]oxazepine-11-one (Aldrich) in 500 ml of THF was added in a slow stream. The reaction mixture was stirred and heated to reflux for 3 hr. The reaction mixture was cooled and cautiously treated with 15 ml of water and 15 ml of saturated sodium sulfate solution. The mixture was stirred and heated to reflux for one hr. The solids were removed by filtration and washed with THF. The filtrate was concentrated to dryness to give 26.90 g of an oil that crystallized on standing. The nearly pure crystalline product was used in the next step without further purification.
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
7.97 g
Type
reactant
Reaction Step Two
Quantity
29.57 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH:7]1[C:12]2[C:13](=O)[NH:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[O:17][C:11]=2[CH:10]=[CH:9][CH:8]=1.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH:7]1[C:12]2[CH2:13][NH:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[O:17][C:11]=2[CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3.4.5,8.9.10|

Inputs

Step One
Name
three
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
7.97 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
29.57 g
Type
reactant
Smiles
C1=CC=CC2=C1C(NC1=C(O2)C=CC=C1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in a slow stream
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
WASH
Type
WASH
Details
washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=C1CNC1=C(O2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.9 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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